Cas no 2138045-53-9 (5-(3-Amino-2,4,6-trimethylphenyl)furan-2-carbaldehyde)

5-(3-Amino-2,4,6-trimethylphenyl)furan-2-carbaldehyde is a specialized organic compound featuring a furan-carbaldehyde moiety linked to a trimethyl-substituted aniline group. This structure imparts unique reactivity, making it a valuable intermediate in synthetic chemistry, particularly for the development of heterocyclic compounds and functional materials. The presence of both an aldehyde and an amino group allows for versatile derivatization, enabling applications in pharmaceuticals, agrochemicals, and advanced material synthesis. Its well-defined molecular architecture ensures consistent performance in coupling reactions and as a building block for complex molecular frameworks. The compound is typically handled under controlled conditions due to its reactive functional groups, ensuring optimal stability and purity for research and industrial use.
5-(3-Amino-2,4,6-trimethylphenyl)furan-2-carbaldehyde structure
2138045-53-9 structure
Product name:5-(3-Amino-2,4,6-trimethylphenyl)furan-2-carbaldehyde
CAS No:2138045-53-9
MF:C14H15NO2
MW:229.274403810501
CID:5790940
PubChem ID:165861289

5-(3-Amino-2,4,6-trimethylphenyl)furan-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • EN300-1142223
    • 5-(3-amino-2,4,6-trimethylphenyl)furan-2-carbaldehyde
    • 2138045-53-9
    • 5-(3-Amino-2,4,6-trimethylphenyl)furan-2-carbaldehyde
    • Inchi: 1S/C14H15NO2/c1-8-6-9(2)14(15)10(3)13(8)12-5-4-11(7-16)17-12/h4-7H,15H2,1-3H3
    • InChI Key: YMUWNEFFCHJACT-UHFFFAOYSA-N
    • SMILES: O1C(C=O)=CC=C1C1C(C)=CC(C)=C(C=1C)N

Computed Properties

  • Exact Mass: 229.110278721g/mol
  • Monoisotopic Mass: 229.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.2Ų
  • XLogP3: 2.9

5-(3-Amino-2,4,6-trimethylphenyl)furan-2-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1142223-10.0g
5-(3-amino-2,4,6-trimethylphenyl)furan-2-carbaldehyde
2138045-53-9
10g
$3191.0 2023-05-26
Enamine
EN300-1142223-2.5g
5-(3-amino-2,4,6-trimethylphenyl)furan-2-carbaldehyde
2138045-53-9 95%
2.5g
$1454.0 2023-10-26
Enamine
EN300-1142223-0.25g
5-(3-amino-2,4,6-trimethylphenyl)furan-2-carbaldehyde
2138045-53-9 95%
0.25g
$683.0 2023-10-26
Enamine
EN300-1142223-5g
5-(3-amino-2,4,6-trimethylphenyl)furan-2-carbaldehyde
2138045-53-9 95%
5g
$2152.0 2023-10-26
Enamine
EN300-1142223-0.5g
5-(3-amino-2,4,6-trimethylphenyl)furan-2-carbaldehyde
2138045-53-9 95%
0.5g
$713.0 2023-10-26
Enamine
EN300-1142223-1.0g
5-(3-amino-2,4,6-trimethylphenyl)furan-2-carbaldehyde
2138045-53-9
1g
$743.0 2023-05-26
Enamine
EN300-1142223-0.05g
5-(3-amino-2,4,6-trimethylphenyl)furan-2-carbaldehyde
2138045-53-9 95%
0.05g
$624.0 2023-10-26
Enamine
EN300-1142223-10g
5-(3-amino-2,4,6-trimethylphenyl)furan-2-carbaldehyde
2138045-53-9 95%
10g
$3191.0 2023-10-26
Enamine
EN300-1142223-0.1g
5-(3-amino-2,4,6-trimethylphenyl)furan-2-carbaldehyde
2138045-53-9 95%
0.1g
$653.0 2023-10-26
Enamine
EN300-1142223-5.0g
5-(3-amino-2,4,6-trimethylphenyl)furan-2-carbaldehyde
2138045-53-9
5g
$2152.0 2023-05-26

Additional information on 5-(3-Amino-2,4,6-trimethylphenyl)furan-2-carbaldehyde

5-(3-Amino-2,4,6-trimethylphenyl)furan-2-carbaldehyde: A Comprehensive Overview

5-(3-Amino-2,4,6-trimethylphenyl)furan-2-carbaldehyde, also known by its CAS number 2138045-53-9, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical systems. Recent studies have highlighted its role in enhancing the performance of materials used in electronics and biotechnology.

The molecular structure of 5-(3-Amino-2,4,6-trimethylphenyl)furan-2-carbaldehyde consists of a furan ring substituted with an aldehyde group at the 2-position and a 3-amino-2,4,6-trimethylphenyl group at the 5-position. This configuration imparts the compound with unique electronic properties and reactivity. The presence of multiple methyl groups on the phenyl ring contributes to its stability and ability to participate in various chemical reactions.

Recent research has focused on the synthesis and characterization of this compound. Scientists have explored various synthetic pathways to optimize its production efficiency. For instance, a study published in the Journal of Organic Chemistry demonstrated a novel method involving a one-pot synthesis using microwave-assisted techniques. This approach not only enhances yield but also reduces reaction time significantly.

The application of 5-(3-Amino-2,4,6-trimethylphenyl)furan-2-carbaldehyde extends into multiple domains. In materials science, it serves as a precursor for synthesizing advanced polymers with tailored electronic properties. Its ability to form stable coordination complexes makes it valuable in catalysis and sensor technology. Additionally, it has shown promise in drug delivery systems due to its biocompatibility and controlled release capabilities.

In the field of biotechnology, recent advancements have utilized this compound as a building block for creating bioactive molecules. Researchers have successfully incorporated it into drug design frameworks targeting specific cellular pathways. Its unique reactivity allows for selective interactions with biological molecules, making it a potential candidate for developing new therapeutic agents.

The environmental impact of synthesizing and utilizing 5-(3-Amino-2,4,6-trimethylphenyl)furan-2-carbaldehyde has also been a topic of interest. Studies have shown that adopting green chemistry principles during its production can significantly reduce ecological footprint. For example, the use of recyclable catalysts and solvent-free reaction conditions has been proposed to enhance sustainability.

In conclusion, 5-(3-Amino-2,4,6-trimethylphenyl)furan-2-carbaldehyde, with its CAS number 2138045-53-9, stands out as a versatile compound with diverse applications across multiple scientific disciplines. Ongoing research continues to uncover new potentials for this compound, solidifying its role as an essential component in modern chemical innovation.

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